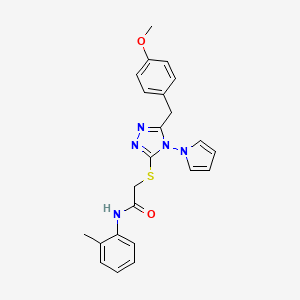![molecular formula C22H17N5O5S B2553589 N-(4-(2-oxo-2-(((3-fenil-1,2,4-oxadiazol-5-il)metil)amino)etil)tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 1207049-01-1](/img/structure/B2553589.png)
N-(4-(2-oxo-2-(((3-fenil-1,2,4-oxadiazol-5-il)metil)amino)etil)tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O5S and its molecular weight is 463.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
El andamiaje de tiazol ha sido estudiado ampliamente por sus propiedades antitumorales y citotóxicas. Los investigadores han sintetizado derivados de este compuesto para evaluar sus efectos en las células cancerosas. Por ejemplo, Gulsory y Guzeldemirci (2007) sintetizaron [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido arilidenhidrazidas y encontraron que uno de los compuestos demostró efectos potentes contra las células de cáncer de próstata . Investigaciones adicionales sobre el potencial citotóxico de este compuesto podrían conducir a nuevas terapias contra el cáncer.
Actividad Antioxidante
Los tiazoles también se han explorado por sus propiedades antioxidantes. Subramaniam et al. (2021) sintetizaron derivados que contienen imidazol y evaluaron su potencial antioxidante utilizando el ensayo DPPH. Estos compuestos exhibieron una actividad de eliminación significativa, comparable al ácido ascórbico (control positivo) . Investigar los mecanismos antioxidantes de nuestro compuesto podría proporcionar información sobre sus aplicaciones terapéuticas.
Efectos Antiinflamatorios y Analgésicos
Ciertos derivados de indol que contienen el anillo de tiazol han demostrado actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida exhibió efectos antiinflamatorios prometedores . Comprender las vías moleculares involucradas en estas actividades podría guiar el desarrollo de fármacos.
Mecanismo De Acción
Action Environment
Environmental factors matter:
- Does it work better in acidic or alkaline conditions? How does it fare under varying temperatures? Is it photodegradable?
Remember, this compound’s complexity makes it a captivating puzzle for researchers. As we uncover more, its secrets will unravel! 🧪🔍
References:
- Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- Design, synthesis, characterization and analysis of anti-inflammatory activity of some novel 1,3-thiazole derivatives. Journal of the Iranian Chemical Society, 19(12), 1–10
- Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1–9
- A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 5(10), 1–11
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOGEDHTGJTIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
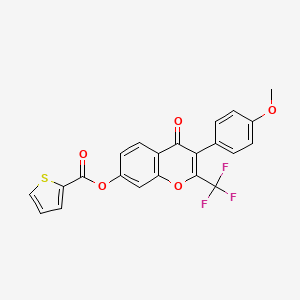
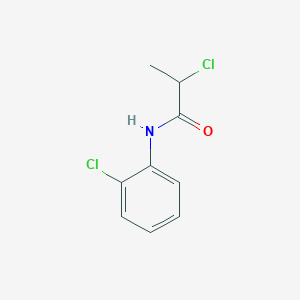
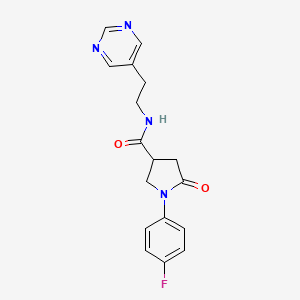
![3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2553511.png)
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![6,8-DIBROMO-3-{4-[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B2553513.png)
![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)
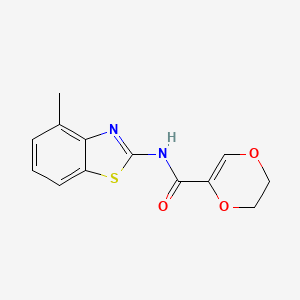
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
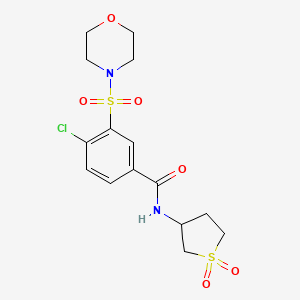

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
